

Technical Guide to N-Oleoylethanolamine (OEA)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Fluorobenzo[d]thiazole*

Cat. No.: *B161262*

[Get Quote](#)

An In-depth Overview for Researchers and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and development professionals. The content is for informational purposes only and does not constitute medical advice or endorsement of any specific supplier.

Initial Clarification on CAS Number: The request specified CAS number 1644-85-5, which corresponds to 5-Fluorobenzothiazole, a heterocyclic organic intermediate. However, the detailed requirements for a technical guide on signaling pathways and biological activities for a drug development audience strongly align with the profile of N-Oleoylethanolamine (OEA), CAS number 111-58-0. This guide will focus on OEA to meet the inferred scientific intent of the request.

Introduction

N-Oleoylethanolamine (OEA) is an endogenous fatty acid amide, synthesized in the proximal small intestine, that acts as a potent regulator of appetite, body weight, and lipid metabolism. Structurally similar to the endocannabinoid anandamide, OEA does not act on cannabinoid receptors but primarily exerts its effects through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPAR- α). Its role as a satiety factor and its influence on metabolic pathways have made it a significant target of interest in the development of therapeutics for obesity, metabolic syndrome, and related inflammatory conditions.

Physicochemical Properties

The fundamental properties of N-Oleoylethanolamine are summarized in the table below, providing key data for experimental design and formulation.

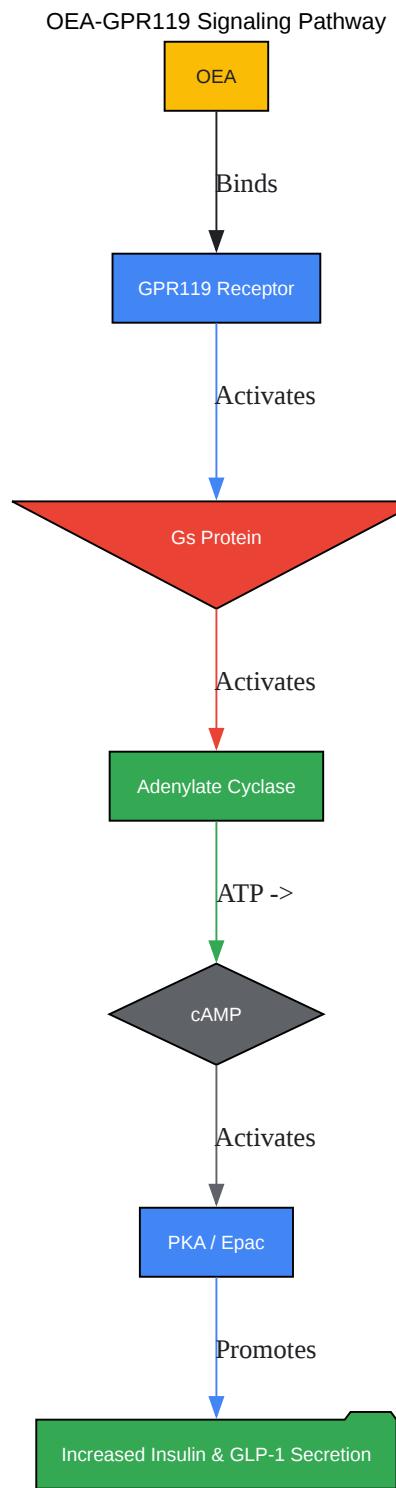
Property	Value	Citation(s)
CAS Number	111-58-0	[1] [2]
Molecular Formula	C ₂₀ H ₃₉ NO ₂	[1]
Molecular Weight	325.53 g/mol	[1] [3]
IUPAC Name	(9Z)-N-(2-Hydroxyethyl)octadec-9-enamide	[3]
Synonyms	OEA, N-(2-Hydroxyethyl)oleamide, Oleoyl Ethanolamide	[3]
Appearance	White to off-white crystalline powder	[1] [2]
Melting Point	63-64 °C	
Solubility	Soluble in DMSO and Chloroform (20 mg/mL).	[1]
Storage Temperature	-20°C	[1] [2]
logP	~6.3 - 7.0	[4]
Purity (Typical)	>98%	[1]

Mechanism of Action & Signaling Pathways

OEA's biological functions are primarily mediated through two key signaling pathways: activation of the nuclear receptor PPAR- α and the G-protein coupled receptor GPR119.

PPAR- α Pathway

The most well-characterized mechanism for OEA is its action as a high-affinity endogenous agonist of PPAR- α . This pathway is central to its effects on lipid metabolism and satiety.


- Cellular Uptake & Transport: OEA enters the cell and is shuttled to the nucleus by Fatty Acid-Binding Proteins (FABPs).
- PPAR- α Activation: In the nucleus, OEA binds to and activates PPAR- α .
- Heterodimerization: The activated PPAR- α forms a heterodimer with the Retinoid X Receptor (RXR).
- DNA Binding: This PPAR- α /RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.
- Gene Transcription: This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid oxidation, lipolysis, and energy homeostasis, while suppressing inflammatory pathways.

OEA-PPAR- α Signaling Pathway

GPR119 Pathway

OEA is also an endogenous ligand for GPR119, a Gs-coupled protein receptor expressed in pancreatic β -cells and intestinal L-cells. This pathway is linked to glucose homeostasis and incretin secretion.

- Receptor Binding: OEA binds to GPR119 on the cell surface.
- G-Protein Activation: This activates the associated Gs alpha subunit.
- Adenylate Cyclase Activation: The Gs subunit stimulates adenylate cyclase to convert ATP into cyclic AMP (cAMP).
- Downstream Effects: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and Epac, culminating in effects such as increased insulin secretion from pancreatic β -cells and glucagon-like peptide-1 (GLP-1) release from intestinal L-cells.

[Click to download full resolution via product page](#)

OEA-GPR119 Signaling Pathway

Experimental Protocols

The following are representative protocols for the synthesis and analysis of OEA. These should be adapted and optimized for specific laboratory conditions.

Chemical Synthesis of OEA

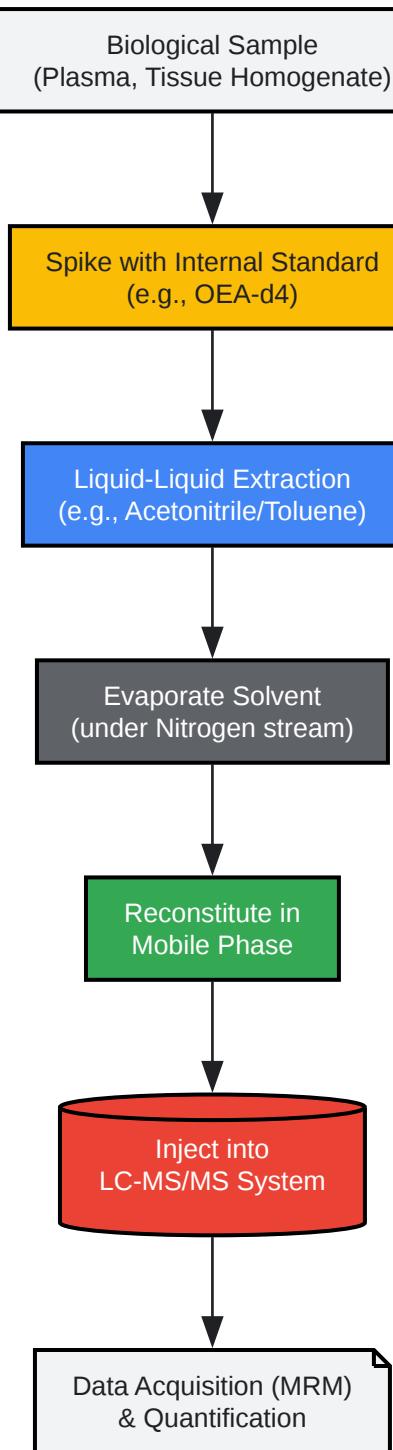
This protocol describes a common method for synthesizing OEA via the acylation of ethanolamine.

Materials:

- Oleic acid
- Oxalyl chloride
- N,N-Dimethylformamide (DMF, catalyst)
- Dichloromethane (DCM)
- Ethanolamine
- Triethylamine (TEA)
- 2M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Hexane or Pentane (for washing)

Procedure:

- Acid Chloride Formation:
 - Dissolve oleic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).


- Add a catalytic amount of DMF (e.g., 2-3 drops).
- Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise to the solution at room temperature.
- Stir the reaction mixture for 2-4 hours at room temperature. The reaction progress can be monitored by the cessation of gas evolution.
- Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude oleoyl chloride.

- Amidation:
 - In a separate flask, dissolve ethanolamine (1.5 equivalents) and triethylamine (2.0 equivalents) in anhydrous DCM.
 - Cool the amine solution in an ice bath (0°C).
 - Dissolve the crude oleoyl chloride from the previous step in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
 - Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
- Work-up and Purification:
 - Filter the reaction mixture to remove triethylamine hydrochloride salt.
 - Transfer the filtrate to a separatory funnel and wash sequentially with 2M HCl, water, and saturated sodium bicarbonate solution.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Wash/triturate the crude solid with cold hexane or pentane and collect the resulting white solid by filtration to yield purified N-Oleoylethanolamine.[\[5\]](#)

Quantification of OEA in Biological Matrices by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of OEA from plasma or tissue homogenates.

Workflow for OEA Quantification

[Click to download full resolution via product page](#)

Workflow for OEA Quantification

Procedure:

- Sample Preparation:
 - Thaw biological samples (e.g., 200 µL plasma) on ice.
 - Add 10 µL of an internal standard (ISTD) solution (e.g., OEA-d4 in ethanol) to each sample, standard, and quality control.
 - Add 400 µL of cold ethanol to precipitate proteins. Vortex thoroughly.
- Extraction:
 - Add 550 µL of ice-cold toluene to the sample mixture.[6]
 - Vortex vigorously for 3 minutes.
 - Centrifuge at >5,000 x g for 5 minutes at 4°C to separate the layers.[6]
- Solvent Evaporation & Reconstitution:
 - Carefully transfer the upper organic layer (toluene) to a new tube.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).[6]
- LC-MS/MS Analysis:
 - Chromatography: Use a C18 column with a gradient elution profile, typically starting with a higher aqueous phase and ramping up the organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
 - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-daughter ion transitions for both OEA and its deuterated internal standard using Multiple Reaction Monitoring (MRM).
 - Example Transition for OEA: m/z 326.3 → 62.1

- Example Transition for OEA-d4: m/z 330.3 → 62.1
- Quantification: Construct a calibration curve using known standards and determine the concentration of OEA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard.

Sourcing & Availability

N-Oleylethanolamine is available from several reputable chemical suppliers for research purposes. When sourcing, it is crucial to verify the purity and identity of the compound via the certificate of analysis (CoA).

Prominent Suppliers:

- Sigma-Aldrich (Merck): Offers OEA with ~98% purity, suitable for a wide range of biochemical and physiological studies.[1][2]
- Cayman Chemical: Provides high-purity OEA and related lipids, often with detailed biological activity data.
- Abcam: Supplies OEA as a potent PPAR- α agonist for research use.
- Tocris Bioscience: Specializes in high-purity reagents for life science research, including OEA.
- BenchChem: Offers high-purity OEA for research applications in neuroscience and metabolism.[7]
- Tokyo Chemical Industry (TCI): A global supplier of research chemicals, including OEA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Oleoylethanolamine 98 (TLC) OEA [sigmaaldrich.com]
- 2. N-Oleoylethanolamine 98 (TLC) OEA [sigmaaldrich.com]
- 3. Oleoylethanolamide | C20H39NO2 | CID 5283454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound N-Oleoylethanolamine (FDB022839) - FooDB [foodb.ca]
- 5. CN102295573A - Chemical synthetic method of oleoylethanolamide - Google Patents [patents.google.com]
- 6. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. n-Oleoylethanolamine | High-Purity Research Grade [benchchem.com]
- To cite this document: BenchChem. [Technical Guide to N-Oleoylethanolamine (OEA)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161262#cas-number-1644-85-5-properties-and-sourcing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com